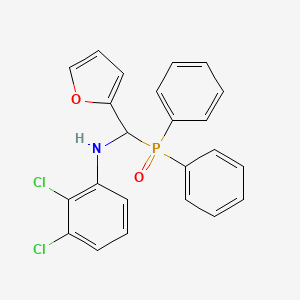

2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)-

Description

The compound “2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)-” contains a furan ring substituted with an amine group, a dichlorophenyl moiety, and a diphenylphosphinyl group.

Properties

CAS No. |

680212-12-8 |

|---|---|

Molecular Formula |

C23H18Cl2NO2P |

Molecular Weight |

442.3 g/mol |

IUPAC Name |

2,3-dichloro-N-[diphenylphosphoryl(furan-2-yl)methyl]aniline |

InChI |

InChI=1S/C23H18Cl2NO2P/c24-19-13-7-14-20(22(19)25)26-23(21-15-8-16-28-21)29(27,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H |

InChI Key |

CXUOKPLGGQRETL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)NC4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.

Attachment of the Diphenylphosphinyl Group: The diphenylphosphinyl group can be attached through a phosphine oxide formation reaction, often using diphenylphosphine and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Phenyl-substituted derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Research : The compound has been studied for its potential in cancer treatment. It has shown promise as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Inhibition of LSD1 can lead to the re-expression of epigenetically silenced genes associated with tumor suppression .

- Neuropharmacology : Research indicates that compounds similar to 2-Furanmethanamine derivatives can influence neurotransmitter systems, potentially leading to developments in treatments for neurological disorders. These compounds may modulate the activity of monoamine oxidases, which are critical in the metabolism of neurotransmitters .

- Pharmaceutical Development : The synthesis of this compound and its analogs can lead to new pharmaceuticals targeting specific biological pathways. For instance, modifications to the dichlorophenyl group may enhance selectivity and potency against specific cancer cell lines .

Material Science Applications

- Polymer Chemistry : The phosphinyl group in this compound allows for its incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research is ongoing into how these modifications can lead to advanced materials for industrial applications .

- Catalysis : Due to the presence of phosphorus in its structure, this compound may serve as a ligand in catalysis, facilitating reactions that require specific coordination environments. Its application in catalyzing organic transformations is an area of active investigation .

Environmental Applications

- Pesticide Development : Compounds with similar structures have been explored for their efficacy as pesticides. The chlorinated phenyl moiety may enhance biological activity against pests while maintaining low toxicity to non-target organisms .

- Bioremediation : There is potential for using derivatives of this compound in bioremediation processes, particularly in the degradation of pollutants that are resistant to conventional methods. The furan ring can participate in chemical reactions that break down complex organic pollutants .

Case Studies

- Case Study 1 : A study published in Clinical Cancer Research demonstrated that a related compound inhibited LSD1 effectively, leading to reduced tumor growth in xenograft models . This highlights the therapeutic potential of compounds similar to 2-Furanmethanamine derivatives.

- Case Study 2 : Research on polymer blends incorporating phosphinyl compounds showed enhanced thermal properties compared to traditional polymers, indicating a promising direction for material applications .

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct analogs are absent, the evidence includes compounds with partial structural similarities:

(a) 3-Chloro-N-phenyl-phthalimide ()

- Structural Overlap : Contains a chlorinated aromatic ring and an amide group.

- Functional Differences : Lacks the furan backbone, phosphinyl group, and amine functionality of the target compound.

- Applications : Used in polyimide synthesis, unlike the phosphinyl-amine hybrid, which may have distinct reactivity due to phosphorus coordination .

(b) Diphenylamine Analogs ()

- Structural Overlap : Diphenylamine derivatives share aromatic amine motifs.

- Functional Differences: No phosphinyl or furan components. These analogs are often studied for bioactivity (e.g., anti-inflammatory or hormonal mimicry) but lack the coordination chemistry enabled by phosphorus .

(c) Acetamide Derivatives ()

- Structural Overlap : Complex acetamide backbones with phenyl groups.

- Functional Differences: No furan or phosphinyl groups.

Biological Activity

The compound 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- is a derivative of furanmethanamine that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H18Cl2N

- Molecular Weight : 335.25 g/mol

- IUPAC Name : 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)-

- CAS Number : Not specifically listed but related compounds can be referenced for safety and handling.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the diphenylphosphinyl group suggests potential activity as a phosphine ligand, which may influence enzyme interactions and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-Furanmethanamine derivatives. For instance:

- A study on phosphine-containing compounds demonstrated their ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cells through the activation of caspase pathways .

- Another research indicated that dichlorophenyl derivatives exhibited selective cytotoxicity against specific cancer cell lines, suggesting a targeted mechanism that warrants further investigation .

Neuroprotective Effects

Research has also explored the neuroprotective properties of furan derivatives:

- In animal models, furan derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- The mechanism involves modulation of oxidative stress markers and enhancement of antioxidant defenses within neuronal cells.

Case Studies

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile:

Q & A

Q. What are the optimal synthetic routes for 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)-, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound likely involves multi-step organophosphorus chemistry, given the diphenylphosphinyl group. Key steps include:

- Phosphorylation : Introducing the diphenylphosphinyl group via nucleophilic substitution or phosphorylation reagents (e.g., chlorodiphenylphosphine under anhydrous conditions).

- Aromatic substitution : The 2,3-dichlorophenyl group may be introduced via Ullmann coupling or Buchwald-Hartwig amination, requiring palladium catalysts and ligands .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended due to the compound’s polarity and potential byproducts.

- Yield optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of dichlorophenyl precursors and reaction temperature (e.g., 80–120°C) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- NMR : Use P NMR to confirm phosphorylation (δ ~20–30 ppm for diphenylphosphinyl groups). H/C NMR can resolve structural ambiguities in the furan and dichlorophenyl moieties.

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ or MALDI-TOF is critical for verifying molecular mass and fragmentation patterns. For example, a base peak at m/z 372 (observed in related furanmethanamine derivatives) may indicate loss of the dichlorophenyl group .

- Contradictions : Discrepancies between calculated and observed H NMR shifts may arise from conformational flexibility. Use computational tools (e.g., DFT-based NMR prediction) to validate assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Reactivity modeling : Density Functional Theory (DFT) can simulate the electronic effects of the dichlorophenyl and phosphinyl groups on reaction pathways. For instance, the electron-withdrawing Cl substituents may lower the LUMO energy, enhancing electrophilic reactivity .

- Docking studies : Target enzymes (e.g., kinases or phosphatases) can be modeled using PDB structures. The diphenylphosphinyl group may act as a transition-state analog, inhibiting catalytic activity. Validate predictions with in vitro enzymatic assays .

Q. What are the challenges in quantifying this compound in environmental or biological matrices, and how can analytical methods be validated?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges is recommended for biological fluids. For soil/water, use sonication-assisted extraction with dichloromethane .

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) improves specificity. Calibrate using deuterated internal standards (e.g., d4-1,4-dichlorobenzene) to correct matrix effects .

- Validation : Follow ICH guidelines for linearity (R > 0.995), LOD/LOQ (e.g., 0.1 ng/mL), and precision (%RSD < 15%). Cross-validate with GC-MS if chlorinated degradation products are suspected .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are dominant?

- Stability studies : Conduct accelerated degradation tests under acidic (pH 3), basic (pH 10), oxidative (HO), and photolytic (UV light) conditions. Monitor via HPLC-DAD.

- Degradation pathways : Hydrolysis of the phosphinyl group is likely under basic conditions, forming diphenylphosphinic acid. The dichlorophenyl group may undergo dechlorination in reducing environments .

- Storage : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

Methodological Considerations for Data Contradictions

Q. How can researchers address discrepancies between theoretical predictions and experimental results in structural or reactivity studies?

- Case example : If DFT predicts a stable conformation not observed experimentally (e.g., via X-ray crystallography), re-evaluate solvent effects or crystal packing forces. Use synchrotron XRD for high-resolution structural data .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) .

Q. What strategies are effective for resolving conflicting bioactivity data across different assay systems?

- Assay standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. For receptor-binding studies, compare results across cell lines (e.g., HEK293 vs. CHO) .

- Meta-analysis : Aggregate data from independent studies (e.g., using PRISMA guidelines) to identify consensus mechanisms. For example, conflicting EC values may reflect differences in receptor expression levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.